BenchChemオンラインストアへようこそ!

N-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

NNMT inhibition substrate-competitive inhibitor binding affinity

This NNMT inhibitor features a unique 3-chloro-4-methylphenyl motif and tetrahydropyran ether substituent that cannot be replicated by other NNMT inhibitors like JBSNF-000028. Its moderate potency (Ki 650 nM) enables graded response studies (0.1–10 µM) and serves as a benchmark for inter-assay reproducibility calibration, making it essential for validating NNMT screening workflows and probing structure-activity relationships.

Molecular Formula C19H21ClN2O3
Molecular Weight 360.84
CAS No. 2034278-55-0
Cat. No. B2462034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
CAS2034278-55-0
Molecular FormulaC19H21ClN2O3
Molecular Weight360.84
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3)Cl
InChIInChI=1S/C19H21ClN2O3/c1-13-2-4-16(10-17(13)20)22-19(23)15-3-5-18(21-11-15)25-12-14-6-8-24-9-7-14/h2-5,10-11,14H,6-9,12H2,1H3,(H,22,23)
InChIKeyCSOLXHXIGUQIBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034278-55-0): A Nicotinamide N-Methyltransferase (NNMT) Inhibitor for Biochemical Research


N-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034278-55-0) is a synthetic small molecule belonging to the nicotinamide derivative class . It functions as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the N-methylation of nicotinamide and regulates cellular methylation potential [1]. The compound features a 3-chloro-4-methylphenyl group linked via an amide bond to a nicotinamide core that bears a tetrahydro-2H-pyran-4-ylmethoxy substituent at the 6-position, resulting in a molecular weight of 360.84 g/mol .

Why Generic NNMT Inhibitor Substitution Fails: Chemical Determinants of Target Engagement in N-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide


NNMT inhibitors exhibit extreme potency divergence—from nanomolar bisubstrate inhibitors to micromolar substrate-competitive ligands—dictated by precise substitution patterns on the nicotinamide scaffold [1]. The 3-chloro-4-methylphenyl motif and the tetrahydropyran ether moiety in this compound confer a specific binding orientation and physiochemical signature that cannot be replicated by other NNMT inhibitors such as JBSNF-000028 or NCGC00685960. Substituting in-class compounds without considering these structural determinants risks invalidating SAR hypotheses, confounding cellular readouts, and wasting procurement resources on compounds with unsuitable potency windows or physicochemical properties.

Quantitative Differentiation of N-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide Against Key Comparators


NNMT Binding Affinity: 534-Fold Higher Affinity Than the Endogenous Substrate Nicotinamide

The target compound demonstrates a Ki of 650 nM for recombinant human NNMT [1], which is approximately 534-fold lower (i.e., higher affinity) than the apparent Km of the endogenous substrate nicotinamide (347 µM) [2]. This quantifies the compound‘s ability to outcompete nicotinamide at the enzyme’s active site.

NNMT inhibition substrate-competitive inhibitor binding affinity

Potency Profile: Moderate Inhibition Versus the Ultrastrong NNMT Inhibitor JBSNF-000028

The target compound's Ki of 650 nM [1] is approximately 20-fold less potent than the clinical-stage NNMT inhibitor JBSNF-000028 (IC50 = 0.033 µM = 33 nM) [2]. While JBSNF-000028 achieves near-complete NNMT suppression, the target compound's moderate potency may be advantageous for studying partial NNMT inhibition or for use as a weaker reference ligand in competition studies.

NNMT inhibitor potency SAR tool compound JBSNF-000028 comparator

Assay-Dependent Variability: Ki–IC50 Discrepancy Informs Experimental Design

BindingDB records reveal significant intra-compound variability: Ki values of 650 nM and 870 nM versus IC50 values of 6,400 nM and 6,700 nM [1]. The ~10-fold discrepancy between Ki and IC50 likely reflects differences in preincubation time, substrate concentration, and detection method (fluorescence polarization vs. LC-MS). This heterogeneity underscores the necessity of standardizing assay conditions when comparing this compound with other NNMT inhibitors.

NNMT assay variability inhibition constant assay development

Physicochemical Differentiation: Molecular Weight and Lipophilicity Relative to JBSNF-000028

The target compound has a molecular weight of 360.84 g/mol , nearly double that of JBSNF-000028 (187.24 g/mol) [1]. This size difference, combined with the lipophilic 3-chloro-4-methylphenyl and tetrahydropyran moieties, predicts altered membrane permeability and solubility profiles. While JBSNF-000028 is orally bioavailable, the larger target compound may exhibit reduced cellular uptake, potentially limiting its use to biochemical rather than cell-based assays.

physicochemical properties molecular weight drug-likeness

Optimal Research Application Scenarios for N-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide


Biochemical NNMT Inhibition Assays Requiring Moderate Potency

The compound's Ki of 650 nM makes it suitable for biochemical NNMT inhibition assays where complete enzyme suppression is not desired, e.g., for studying partial inhibition effects on downstream methylation markers [1]. Its moderate potency allows researchers to observe graded responses across a wide concentration range (0.1–10 µM).

Structure-Activity Relationship (SAR) Campaigns Around the 3-Chloro-4-Methylphenyl Substituent

The distinct 3-chloro-4-methylphenyl group provides a specific SAR handle for probing the NNMT substrate-binding pocket . Comparative studies with unsubstituted phenyl, 4-fluorophenyl, or 4-sulfamoylphenyl analogs can reveal the contribution of halogen and methyl substitution to binding affinity and selectivity.

Assay Development and Validation for NNMT Inhibitor Screening

The assay-dependent variability (Ki 650 nM vs. IC50 6,400 nM) makes this compound an excellent reference standard for calibrating and validating NNMT inhibitor screening assays [2]. It can serve as a benchmark to assess inter-assay reproducibility and to optimize preincubation and substrate conditions.

Comparative Pharmacology with High-Potency NNMT Inhibitors

The ~20-fold potency gap relative to JBSNF-000028 enables head-to-head comparative studies to disentangle target engagement from off-target effects [3]. Using the two compounds in parallel can help attribute cellular phenotypes specifically to NNMT inhibition rather than to compound-specific polypharmacology.

Quote Request

Request a Quote for N-(3-chloro-4-methylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.